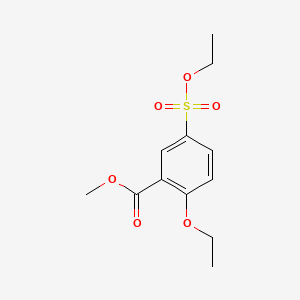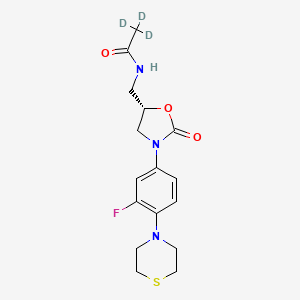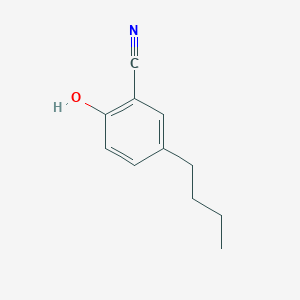
5-Butyl-2-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-2-hydroxybenzonitrile: is an organic compound with the molecular formula C₁₁H₁₃NO . It is a derivative of benzonitrile, characterized by the presence of a butyl group at the fifth position and a hydroxyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-hydroxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Hydroxybenzonitrile+Butyl Bromide→this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 5-Butyl-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 5-butyl-2-hydroxybenzaldehyde.
Reduction: Formation of 5-butyl-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Butyl-2-hydroxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of nitrile and hydroxyl functional groups on biological systems. It may also be used in the development of bioactive molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5-Butyl-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Hydroxybenzonitrile: Lacks the butyl group, making it less hydrophobic.
5-Butylbenzonitrile: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
2-Hydroxy-5-methylbenzonitrile: Contains a methyl group instead of a butyl group, affecting its steric and electronic properties.
Uniqueness: 5-Butyl-2-hydroxybenzonitrile is unique due to the presence of both a butyl group and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
52899-63-5 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
5-butyl-2-hydroxybenzonitrile |
InChI |
InChI=1S/C11H13NO/c1-2-3-4-9-5-6-11(13)10(7-9)8-12/h5-7,13H,2-4H2,1H3 |
Clave InChI |
CYURSYQPPHRSMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C=C1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



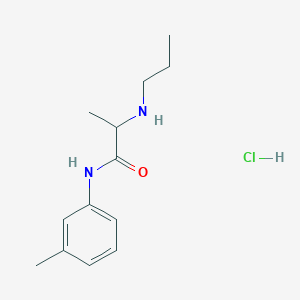
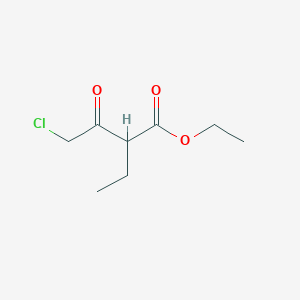
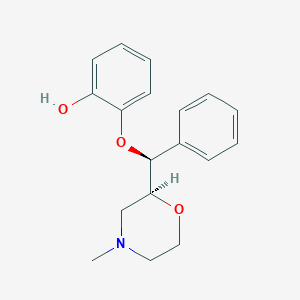
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)

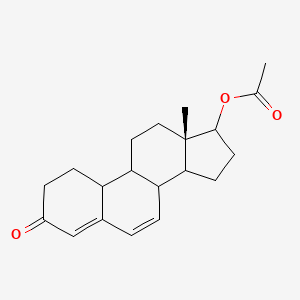
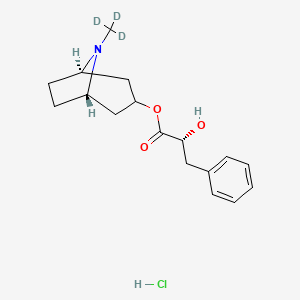
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
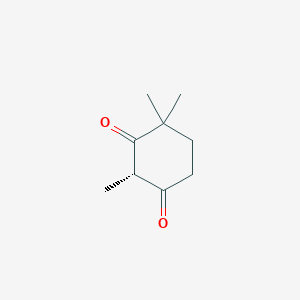

![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
